molecular formula C14H18N2O4 B175153 tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 186390-79-4

tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B175153
M. Wt: 278.3 g/mol
InChI Key: AKMALXRXYAFPLL-UHFFFAOYSA-N
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Description

The compound tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinolines and their derivatives are of significant interest due to their presence in various natural products and their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, an improved synthesis of a related compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was described using a modified Pictet-Spengler reaction, yielding the product with high enantiomeric excess and good overall yield . Additionally, tert-Butyl nitrite has been used as a N1 synthon in a multicomponent reaction involving isoquinolines, leading to the formation of fused isoquinolines through sequential C-N bond formations . These methods highlight the versatility of synthetic approaches for constructing the isoquinoline core and introducing various substituents.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be complex, with potential for multiple tautomeric forms. For example, the structure of 5,7-di(tert-butyl)-2-(6,8-dimethyl-4-chloroquinoline-2-yl)-3-hydroxytropone was determined by X-ray diffraction analysis, revealing a hydrogen atom possibly equally distributed over two N and O centers, involved in an intramolecular hydrogen bond . This indicates that tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate may also exhibit interesting structural features that could influence its reactivity and interactions.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical transformations. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, was synthesized and further reacted with maleic anhydride to form a Diels-Alder endo-adduct, which could then undergo further reactions with electrophilic and nucleophilic reagents . Similarly, nitro-containing isoquinoline-1,3-diones were synthesized using tert-butyl nitrite, showcasing the use of this reagent in radical reactions . These examples suggest that tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate could also participate in a variety of chemical reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives can be influenced by their molecular structure. For instance, intramolecular charge transfer and dual fluorescence were observed in a planarized aminobenzonitrile derivative, which is structurally related to isoquinoline . The presence of tert-butyl groups can also affect the solubility and steric properties of the molecule, as seen in the preparation of N-tert-Butyldecahydro-3-isoquinoline carboxamide derivatives . Additionally, tert-butoxycarbonylation reactions have been performed using a dihydroisoquinoline reagent, indicating the potential for selective functional group transformations . These properties are crucial for understanding the behavior of tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate in various environments and its suitability for different applications.

Scientific Research Applications

1. Nitroxide Radical Synthesis

tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is involved in the synthesis of various nitroxide radicals. Ivanov et al. (1976) synthesized a range of compounds, including alkyl derivatives of hydrogenated 2,2,4-trimethylquinoline, and examined their structures using ESR and NMR spectra, contributing to the field of radical chemistry and spectroscopy Ivanov, Y., Kokorin, A., Shapiro, A., & Rozantsev, E. G. (1976). Russian Chemical Bulletin.

2. Chemoselective tert-Butoxycarbonylation

The compound is used in the chemoselective tert-butoxycarbonylation of acidic proton-containing substrates like phenols and amines. Saito et al. (2006) described using a related dihydroisoquinoline derivative as a reagent, which proceeds in high yield under mild conditions, highlighting its utility in organic synthesis Saito, Y., Ouchi, H., & Takahata, H. (2006). Tetrahedron.

3. Synthetic Studies on Marine Drugs

Li et al. (2013) synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products. This highlights the compound's relevance in medicinal chemistry and drug discovery Li, H.-J., Wang, J.-L., Wang, R., Luo, D.-H., & Wu, Y.-C. (2013). Journal of Chemistry.

4. Application in Tandem Nucleophilic Addition and Cyclization

Obika et al. (2007) utilized carbophilic Lewis acids for the synthesis of 1,2-dihydroisoquinolines through a tandem nucleophilic addition and cyclization process. This method is significant for synthesizing various nucleophiles and creating new chemical compounds Obika, S., Kono, H., Yasui, Y., Yanada, R., & Takemoto, Y. (2007). The Journal of Organic Chemistry.

5. Metal-Free Nitration of Quinoline N-Oxides

Zhao et al. (2015) developed a method for synthesizing 3-nitroquinoline N-oxides using tert-butyl nitrite, demonstrating an eco-friendly and highly regioselective nitration process. This illustrates the compound's role in green chemistry and sustainable practices Zhao, J., Li, P., Xia, C., & Li, F. (2015). RSC Advances.

properties

IUPAC Name

tert-butyl 6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-7-6-10-8-12(16(18)19)5-4-11(10)9-15/h4-5,8H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMALXRXYAFPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573269
Record name tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS RN

186390-79-4
Record name tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Yang, M Hu, Y Chen, M Xiang, M Tang… - Journal of Medicinal …, 2020 - ACS Publications
In this study, we described a series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives as selective JAK2 (Janus kinase 2) inhibitors. Systematic exploration of the …
Number of citations: 10 pubs.acs.org
M Buchman, EP Farney, SN Greszler… - The Journal of …, 2021 - ACS Publications
We report operationally facile methods for the synthesis of substituted dihydroisoquinolinones and tetrahydroisoquinolines from readily accessible o-bromobenzyl bromides and o-…
Number of citations: 1 pubs.acs.org

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